Ginsenosides

Descripción

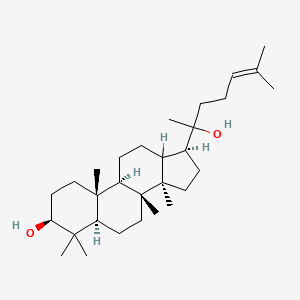

Structure

3D Structure

Propiedades

Número CAS |

74749-74-9 |

|---|---|

Fórmula molecular |

C30H52O2 |

Peso molecular |

444.7 g/mol |

Nombre IUPAC |

(3S,5R,8R,9R,10R,14R,17S)-17-(2-hydroxy-6-methylhept-5-en-2-yl)-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |

InChI |

InChI=1S/C30H52O2/c1-20(2)10-9-16-30(8,32)22-13-18-28(6)21(22)11-12-24-27(5)17-15-25(31)26(3,4)23(27)14-19-29(24,28)7/h10,21-25,31-32H,9,11-19H2,1-8H3/t21?,22-,23-,24+,25-,27-,28+,29+,30?/m0/s1 |

Clave InChI |

NLHQJXWYMZLQJY-SWIZOJJJSA-N |

SMILES |

CC(=CCCC(C)(C1CCC2(C1CCC3C2(CCC4C3(CCC(C4(C)C)O)C)C)C)O)C |

SMILES isomérico |

CC(=CCCC(C)([C@H]1CC[C@@]2(C1CC[C@H]3[C@]2(CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)C)C)O)C |

SMILES canónico |

CC(=CCCC(C)(C1CCC2(C1CCC3C2(CCC4C3(CCC(C4(C)C)O)C)C)C)O)C |

Otros números CAS |

74749-74-9 |

Sinónimos |

Ginsenosides Panaxosides Sanchinosides |

Origen del producto |

United States |

Foundational & Exploratory

The Expanding Frontier of Ginsenosides: A Technical Guide to Novel Compound Discovery in Panax Species

For Researchers, Scientists, and Drug Development Professionals

The genus Panax, commonly known as ginseng, is a cornerstone of traditional medicine, with its therapeutic efficacy largely attributed to a diverse class of triterpenoid saponins called ginsenosides. Continuous advancements in analytical and extraction technologies have unveiled a treasure trove of novel this compound, many of which exist in trace amounts but exhibit potent and specific pharmacological activities. These "rare" this compound represent a promising frontier for the development of new therapeutics. This technical guide provides an in-depth overview of the methodologies for discovering, isolating, and characterizing novel this compound, along with insights into their biological actions.

The Landscape of Novel this compound

The number of identified this compound has expanded dramatically, with over 500 saponins now recognized from the Panax genus.[1] These are broadly classified based on their aglycone skeletons into dammarane-type (the most abundant), oleanane-type, and ocotillol-type.[2][3][4] The dammarane-type is further subdivided into protopanaxadiol (PPD), protopanaxatriol (PPT), and ocotillol (OCT) types.[2]

Many novel this compound are not naturally abundant but are instead generated through the structural transformation of major this compound via processes like steaming, heating, or enzymatic and microbial conversion.[5][6] These transformations often involve deglycosylation, dehydration, or epimerization, leading to the formation of rare this compound with potentially enhanced bioavailability and bioactivity.[3][6] For instance, this compound Rg3, Rg5, and Rk1 are formed during the processing of raw ginseng into red ginseng.[5][7] Recent discoveries include new dammarane-type this compound such as Ginsenoside Rb6 and (20Z)-Ginsenoside Rh4, isolated from the radix and rhizome of wild Panax ginseng.[8]

Experimental Protocols for Novel Ginsenoside Discovery

The discovery of novel this compound hinges on a multi-step process encompassing extraction, isolation, and structural elucidation.

Extraction Methodologies

The initial step involves the efficient extraction of this compound from the plant matrix. A variety of techniques are employed, ranging from conventional to modern, each with its own set of advantages and limitations.

Table 1: Comparison of Ginsenoside Extraction Techniques

| Extraction Method | Principle | Advantages | Disadvantages |

| Heat-Reflux Extraction | Continuous boiling and condensation of a solvent to extract compounds. | Simple, well-established. | Time-consuming, requires large solvent volumes, potential for thermal degradation of compounds.[9][10] |

| Soxhlet Extraction | Continuous extraction with a fresh batch of distilled solvent. | High extraction efficiency. | Time-consuming, requires large solvent volumes, potential for thermal degradation.[9][10] |

| Ultrasound-Assisted Extraction (UAE) | Uses ultrasonic waves to disrupt cell walls, enhancing solvent penetration. | Reduced extraction time and solvent consumption, improved efficiency.[9][11] | Equipment cost, potential for localized heating. |

| Microwave-Assisted Extraction (MAE) | Uses microwave energy to heat the solvent and plant material, accelerating extraction. | Rapid, reduced solvent consumption, higher extraction yields.[9][10] | Requires specialized equipment, potential for uneven heating. |

| Pressurized Liquid Extraction (PLE) | Employs solvents at elevated temperatures and pressures to enhance extraction efficiency. | Fast, uses less solvent, can be automated.[9][10] | High initial equipment cost. |

| Supercritical Fluid Extraction (SFE) | Uses a supercritical fluid (typically CO₂) as the extraction solvent. | Environmentally friendly, allows for selective extraction by tuning pressure and temperature.[12] | High equipment cost, may require modifiers for polar compounds. |

| Deep Eutectic Solvents (DESs) Extraction | Utilizes a new class of green solvents with high extraction efficiency for polar this compound. | Green and efficient, can achieve higher yields than conventional solvents.[13] | Relatively new technique, solvent recovery can be challenging. |

Detailed Protocol: Ultrasound-Assisted Extraction (UAE) of this compound

-

Sample Preparation: Air-dry and grind the Panax plant material (e.g., roots, leaves) to a fine powder (e.g., 40-60 mesh).

-

Solvent Selection: Choose an appropriate solvent. 70% ethanol is a common choice for extracting a broad range of this compound.[13] Deep eutectic solvents, such as a 1:2 molar ratio of choline chloride and urea with 20 wt% water, have shown higher extraction yields for polar this compound.[13]

-

Extraction Parameters:

-

Solid-to-Liquid Ratio: A typical ratio is 1:15 (g/mL).[13]

-

Ultrasonic Power and Frequency: Set the ultrasonic bath or probe to a suitable power (e.g., 100-400 W) and frequency (e.g., 20-40 kHz).

-

Extraction Time: Sonicate for a period of 15-45 minutes. Optimization studies have shown that 15 minutes can be sufficient under optimal conditions.[13]

-

Temperature: Maintain a constant temperature, typically at or slightly above room temperature, to avoid thermal degradation.

-

-

Post-Extraction Processing:

-

Centrifuge the mixture at high speed (e.g., 10,000 x g) for 15 minutes to pellet the solid material.[13]

-

Collect the supernatant.

-

Repeat the extraction process on the residue 2-3 times to maximize yield.

-

Combine the supernatants and filter through a 0.22 µm filter before analysis or further purification.[13]

-

Isolation and Purification

Following extraction, a series of chromatographic techniques are employed to isolate and purify individual this compound.

Workflow for Ginsenoside Isolation

Detailed Protocol: Column Chromatography Separation

-

Initial Fractionation: The crude extract is often suspended in water and partitioned with a solvent like n-butanol to enrich the saponin fraction.[10]

-

Macroporous Resin Chromatography: The n-butanol fraction is subjected to column chromatography using a macroporous resin (e.g., Diaion HP-20). The column is typically washed with water to remove sugars and then eluted with increasing concentrations of ethanol or methanol to obtain the total saponin fraction.[10]

-

Silica Gel Chromatography: The enriched saponin fraction is then separated on a silica gel column. A gradient elution is performed using a solvent system such as chloroform-methanol-water in varying ratios to separate this compound based on polarity.[10]

-

Reversed-Phase Chromatography: Further purification of the fractions obtained from silica gel chromatography is achieved using reversed-phase C18 silica gel columns, with a gradient of methanol-water or acetonitrile-water as the mobile phase.[10]

-

Preparative HPLC: The final step in isolating a pure compound is often preparative high-performance liquid chromatography (Prep-HPLC), which offers high resolution for separating structurally similar this compound.[10]

Structural Elucidation

Once a novel ginsenoside is isolated, its chemical structure is determined using a combination of spectroscopic techniques.

-

High-Resolution Mass Spectrometry (HRMS): Provides the exact molecular weight and elemental composition of the new compound. Techniques like HR-ESI-MS are commonly used.[3][8][14]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are crucial for determining the connectivity of atoms, the stereochemistry of the aglycone, and the types and linkage positions of the sugar moieties.[8][14]

-

Acid Hydrolysis: This chemical method is used to cleave the sugar chains from the aglycone. The individual monosaccharides can then be identified by comparing their retention times on HPLC with authentic standards.[8][14]

Bioactivity and Signaling Pathways of Novel this compound

Newly discovered this compound are often screened for a variety of pharmacological activities. Rare this compound, in particular, have demonstrated potent anti-cancer, anti-inflammatory, anti-diabetic, and neuroprotective effects.[1][6][15]

Table 2: Reported Bioactivities of Selected Novel and Rare this compound

| Ginsenoside | Bioactivity | Reported Mechanism of Action |

| Rg3 | Anti-cancer | Inhibition of Vascular Endothelial Growth Factor (VEGF), modulation of MAP kinases.[1][5] |

| Rh2 | Anti-cancer | Inhibition of cancer cell proliferation, induction of apoptosis, modulation of MAP kinases.[5] |

| Rk1 | Anti-cancer, Anti-inflammatory | Induces apoptosis and autophagy in tumor cells.[7] |

| Rg5 | Anti-cancer, Anti-inflammatory | Often studied in combination with Rk1 for synergistic anti-cancer effects.[7] |

| Mc1 | Anti-diabetic | Ameliorates glucose intolerance and insulin resistance by inhibiting JNK phosphorylation.[15] |

| Rh4 | Anti-cancer | Induces ferroptosis in colorectal cancer cells.[15] |

Signaling Pathway Example: Ginsenoside Rg3 and VEGF Inhibition in Angiogenesis

Ginsenoside Rg3 has been shown to exert anti-cancer effects by inhibiting angiogenesis, the formation of new blood vessels that supply tumors with nutrients. A key target in this process is the Vascular Endothelial Growth Factor (VEGF) signaling pathway.

Future Directions

The discovery of novel this compound continues to be a vibrant area of research. Future efforts will likely focus on:

-

Exploring Untapped Panax Species: Many lesser-known Panax species, such as Panax vietnamensis, are rich sources of unique this compound and warrant further investigation.[16]

-

Advanced Analytical Techniques: The application of more sophisticated analytical methods, such as HPLC coupled with ion mobility mass spectrometry, will aid in the rapid identification and characterization of new compounds.

-

Metabolic Engineering and Synthetic Biology: Engineering microorganisms or plant cell cultures to produce specific rare this compound in larger quantities is a promising strategy to overcome the low natural abundance of these compounds.

-

Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways of novel this compound is crucial for their translation into clinical applications.

This guide provides a comprehensive framework for the discovery and analysis of novel this compound. By leveraging these advanced methodologies, the scientific community can continue to unlock the therapeutic potential hidden within the complex chemistry of the Panax genus.

References

- 1. news-medical.net [news-medical.net]

- 2. This compound in Panax genus and their biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Chemical Diversity of Panax ginseng, Panax quinquifolium, and Panax notoginseng - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Biological Activities of Ginseng and Its Application to Human Health - Herbal Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. In vivo metabolism, pharmacokinetics, and pharmacological activities of this compound from ginseng - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Ginsenoside Rk1 bioactivity: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. researchgate.net [researchgate.net]

- 10. Isolation and analysis of ginseng: advances and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. eng.uwo.ca [eng.uwo.ca]

- 13. Development of Green and Efficient Extraction of Bioactive this compound from <i>Panax ginseng</i> with Deep Eutectic Solvents - ProQuest [proquest.com]

- 14. tandfonline.com [tandfonline.com]

- 15. researchgate.net [researchgate.net]

- 16. De novo whole-genome assembly and discovery of genes involved in triterpenoid saponin biosynthesis of Vietnamese ginseng (Panax vietnamensis Ha et Grushv.) - PMC [pmc.ncbi.nlm.nih.gov]

The Characterization of Rare Ginsenosides: A Technical Guide for Researchers

December 17, 2025

Abstract

Rare ginsenosides, metabolites of major this compound found in Panax species, are emerging as potent bioactive compounds with significant therapeutic potential. Their low natural abundance necessitates efficient methods for their production, isolation, and characterization. This technical guide provides an in-depth overview for researchers, scientists, and drug development professionals on the core aspects of characterizing rare this compound. It details their enhanced biological activities compared to their major counterparts, provides comprehensive experimental protocols for their extraction, purification, and structural elucidation, and summarizes their mechanisms of action through key signaling pathways. Quantitative data on their bioactivities are presented in structured tables, and complex biological and experimental workflows are visualized using diagrams to facilitate understanding.

Introduction: The Emergence of Rare this compound

Ginseng has been a cornerstone of traditional medicine for centuries, with its therapeutic effects largely attributed to a class of triterpenoid saponins known as this compound. These compounds are broadly classified into major and rare this compound based on their natural abundance. Rare this compound are typically found in trace amounts in raw ginseng but can be obtained in higher quantities through the transformation of major this compound via processes such as steaming, acid/alkali treatment, and microbial fermentation.[1][2] These structural modifications, primarily the removal of sugar moieties (deglycosylation), lead to compounds with lower molecular weights and increased lipophilicity, which are believed to contribute to their enhanced bioavailability and superior pharmacological activities.[3][4]

Rare this compound exhibit a wide spectrum of biological effects, including potent anti-cancer, anti-inflammatory, and neuroprotective properties, often surpassing the efficacy of their precursor major this compound.[5][6][7] Prominent examples of rare this compound that have garnered significant scientific interest include Compound K (CK), Ginsenoside Rh2, and Ginsenoside Rg3. Their promising bioactivities underscore the importance of robust methods for their characterization to unlock their full therapeutic potential.

Biological Activities of Prominent Rare this compound

The enhanced pharmacological effects of rare this compound are a key driver of current research. The following tables summarize the in vitro cytotoxic activities of several rare this compound against various cancer cell lines, providing a quantitative perspective on their potential as anti-cancer agents.

Table 1: In Vitro Cytotoxicity (IC50) of Ginsenoside Rh2

| Cancer Cell Line | Cancer Type | IC50 (µM) | Citation |

| HCT116 | Colorectal Cancer | ~35 | [5][8] |

| SW480 | Colorectal Cancer | >35 | [5][8] |

| Reh | Acute Leukaemia | Concentration-dependent decrease in viability | [9] |

| A431 | Skin Carcinoma | Concentration-dependent decrease in viability | [1] |

| B16F10 | Melanoma | Concentration-dependent decrease in viability | [10] |

Table 2: In Vitro Cytotoxicity (IC50) of Compound K (CK)

| Cancer Cell Line | Cancer Type | IC50 (µM) | Citation |

| B16-BL6 | Melanoma | Data not specified | [6] |

| HepG2 | Liver Cancer | Data not specified | [6] |

| K562 | Myeloid Leukemia | Data not specified | [6] |

| 95-D | Lung Cancer | Data not specified | [6] |

| Osteosarcoma cells | Osteosarcoma | Data not specified | [6] |

| Multiple Myeloma cells | Multiple Myeloma | Data not specified | [6] |

| Neuroblastoma cells | Neuroblastoma | Data not specified | [6] |

| 95D | Non-Small Cell Lung Cancer | Concentration-dependent inhibition of proliferation | [11] |

| NCI-H460 | Non-Small Cell Lung Cancer | Concentration-dependent inhibition of proliferation | [11] |

Table 3: Anti-Inflammatory and Neuroprotective Activities of Selected Rare this compound

| Ginsenoside | Biological Activity | Model | Key Findings | Citation |

| Rg3 | Anti-inflammatory | LPS-induced RAW264.7 cells | Effective in reducing LPS-induced inflammation. | [12][13] |

| Rg3 | Neuroprotective | Cerebral Ischemia/Reperfusion (I/R) in rats | Reduced cerebral infarction volume and neurological dysfunction. | [14] |

| Rg5, Rk1, Rh1, Rg2 | Immunomodulatory | Various immune cells | Exhibit anti-inflammatory properties through distinct mechanisms. | [15] |

| Rb1, Rg3 | Neuroprotective | Cobalt chloride-induced PC12 cells | Reduced ROS, inhibited apoptosis, and increased mitochondrial membrane potential. | [14] |

Experimental Protocols for Characterization

The accurate characterization of rare this compound is fundamental for both basic research and drug development. This section provides detailed methodologies for their extraction, separation, and structural identification.

Extraction of Rare this compound

Modern extraction techniques have been developed to improve the efficiency of obtaining rare this compound from plant material or from the transformation of major this compound. Microwave-Assisted Extraction (MAE) is a rapid and efficient method.

Protocol: Microwave-Assisted Extraction (MAE) of Rare this compound

-

Sample Preparation: Dry and grind the Panax species material (e.g., roots) to a fine powder to increase the surface area for extraction.

-

Solvent Selection: Prepare the extraction solvent. An optimized solvent is often an ethanol-water mixture (e.g., 70% ethanol) or pure water.[][17][18]

-

Extraction Procedure:

-

Place a precise amount of the powdered sample (e.g., 0.25 g) into a microwave-transparent extraction vessel.[17]

-

Add the extraction solvent at a specific solid-to-liquid ratio (e.g., 1:40 w/v).[17]

-

Seal the vessel and place it in the microwave extractor.

-

Set the extraction parameters. Optimized conditions can be:

-

-

Post-Extraction Processing:

-

After extraction, allow the vessel to cool to room temperature.

-

Filter the extract to remove solid plant material.

-

The resulting filtrate, containing the this compound, can then be concentrated and prepared for further purification and analysis.

-

Separation and Quantification by HPLC-MS

High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is the cornerstone for the separation, identification, and quantification of rare this compound.

Protocol: HPLC-MS Analysis of Rare this compound

-

Sample Preparation: Dissolve the crude extract in the initial mobile phase solvent and filter through a 0.22 µm syringe filter before injection.

-

HPLC System:

-

Column: A reversed-phase C18 column is typically used (e.g., 4.6 mm × 250 mm, 5 µm particle size).[17][19]

-

Mobile Phase: A gradient of water (A) and acetonitrile (B) is commonly employed.[17][19]

-

Gradient Elution: A typical gradient program might be:

-

0-10 min: 33% B

-

10-15 min: Linear gradient to 40% B

-

15-40 min: Linear gradient to 60% B

-

40-70 min: Hold at 60% B[17]

-

-

-

Mass Spectrometry System:

-

Ionization Source: Electrospray Ionization (ESI), operated in either positive or negative mode.[19][20]

-

Mass Analyzer: A variety of mass analyzers can be used, including Quadrupole, Time-of-Flight (TOF), or Fourier Transform Ion Cyclotron Resonance (FT-ICR).

-

Data Acquisition: Acquire data in full scan mode to identify the molecular ions of the this compound and in tandem MS (MS/MS) mode to obtain fragmentation patterns for structural confirmation.

-

Structural Elucidation by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous structural elucidation of novel or known rare this compound.

Protocol: NMR for Structural Elucidation of Rare this compound

-

Sample Preparation:

-

NMR Experiments:

-

1D NMR:

-

¹H NMR: Provides information on the number and chemical environment of protons.

-

¹³C NMR: Provides information on the number and chemical environment of carbon atoms.

-

-

2D NMR:

-

COSY (Correlation Spectroscopy): Identifies proton-proton couplings, revealing adjacent protons.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons and carbons that are separated by two or three bonds, which is crucial for connecting different structural fragments.

-

ROESY (Rotating-frame Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is important for determining stereochemistry.[23]

-

-

-

Data Analysis: The combination of these NMR spectra allows for the complete assignment of all proton and carbon signals and the determination of the ginsenoside's chemical structure, including the aglycone skeleton, the type and number of sugar moieties, their linkage positions, and the stereochemistry.[23]

Signaling Pathways Modulated by Key Rare this compound

The therapeutic effects of rare this compound are mediated through their interaction with various cellular signaling pathways. Understanding these mechanisms is crucial for their development as targeted therapies.

Ginsenoside CK

Ginsenoside CK has demonstrated significant anti-cancer effects by modulating several key signaling pathways involved in cell proliferation, survival, and metastasis. One of the prominent pathways is the PI3K/Akt/mTOR pathway . CK can inhibit the phosphorylation of Akt and mTOR, leading to a downstream reduction in proteins that promote cell proliferation and invasion, such as MMP2 and MMP9.[24] Additionally, CK has been shown to target the Nur77-Akt feed-forward signaling loop in colorectal cancer, particularly under hypoxic conditions, thereby suppressing cancer stem-cell-like properties and metastasis.[25] CK can also promote apoptosis in non-small cell lung cancer by regulating the p53 signaling pathway .[11]

Ginsenoside Rh2

Ginsenoside Rh2 is a potent inducer of apoptosis in various cancer cells. It can activate the p53 pathway , leading to an increased expression of the pro-apoptotic protein Bax and a decreased expression of the anti-apoptotic protein Bcl-2.[5][8] This shift in the Bax/Bcl-2 ratio promotes the release of cytochrome c from the mitochondria, which in turn activates caspase-9 and the executioner caspase-3, culminating in apoptosis.[9] Furthermore, Rh2 has been shown to suppress the Src/STAT3 signaling pathway in melanoma cells, which is involved in cell proliferation and survival.[10]

Ginsenoside Rg3

Ginsenoside Rg3 is particularly noted for its anti-angiogenic properties, which are critical for inhibiting tumor growth and metastasis. Rg3 exerts its effects by targeting the VEGF/VEGFR2 signaling pathway .[26][27] It can inhibit the binding of Vascular Endothelial Growth Factor (VEGF) to its receptor VEGFR2 on endothelial cells. This blockage attenuates downstream signaling cascades, including the PI3K/Akt/mTOR and ERK1/2 pathways , which are essential for endothelial cell proliferation, migration, and tube formation.[3][28] By disrupting these processes, Rg3 effectively suppresses the formation of new blood vessels that tumors need to grow.

Conclusion

Rare this compound represent a promising frontier in natural product-based drug discovery. Their enhanced bioavailability and potent pharmacological activities, particularly in the realms of oncology, inflammation, and neuroprotection, make them attractive candidates for further investigation. This technical guide has provided a comprehensive framework for their characterization, from extraction and purification to detailed structural elucidation and the mapping of their molecular mechanisms of action. The continued application of these advanced analytical and biochemical techniques will be essential in fully realizing the therapeutic potential of these "hidden gems" of ginseng. Future research should focus on clinical trials to validate the preclinical findings and on the development of scalable and sustainable methods for the production of rare this compound to meet potential clinical demand.

References

- 1. Induction of apoptosis by the ginsenoside Rh2 by internalization of lipid rafts and caveolae and inactivation of Akt - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anti-Angiogenic Properties of Ginsenoside Rg3 Epimers: In Vitro Assessment of Single and Combination Treatments - PMC [pmc.ncbi.nlm.nih.gov]

- 3. spandidos-publications.com [spandidos-publications.com]

- 4. This compound as Anticancer Agents: In vitro and in vivo Activities, Structure–Activity Relationships, and Molecular Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ginsenoside Rh2 induces apoptosis and paraptosis-like cell death in colorectal cancer cells through activation of p53 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Functional Mechanism of Ginsenoside Compound K on Tumor Growth and Metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Neuroprotective effects of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Ginsenoside Rh2 induces apoptosis and paraptosis-like cell death in colorectal cancer cells through activation of p53 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. jstage.jst.go.jp [jstage.jst.go.jp]

- 10. 20(S)-Ginsenoside Rh2 induces apoptosis and autophagy in melanoma cells via suppressing Src/STAT3 signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Ginsenoside CK Promotes Cell Apoptosis via Regulating P53 Signal Pathway in Non-Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Evaluation of Anti-Inflammatory Effects of Six this compound and Rg1 Regulation of Macrophage Polarization and Metabolites to Alleviate Colitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Neuroprotective Effects of this compound against Cerebral Ischemia [mdpi.com]

- 15. Immunomodulatory Activities of Emerging Rare this compound F1, Rg5, Rk1, Rh1, and Rg2: From Molecular Mechanisms to Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 17. An optimized microwave-assisted extraction method for increasing yields of rare this compound from Panax quinquefolius L - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Optimization of flash extraction, separation of this compound, identification by HPLC-FT-ICR-MS and determination of rare this compound in mountain cult ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07517E [pubs.rsc.org]

- 20. Simplified ultrasonically- and microwave-assisted solvent extractions for the determination of this compound in powdered Panax ginseng rhizomes using liquid chromatography with UV absorbance or electrospray mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. benchchem.com [benchchem.com]

- 22. researchgate.net [researchgate.net]

- 23. Structure elucidation and NMR spectral assignments of one new dammarane-type triterpenoid saponin from black ginseng - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Anticancer Mechanisms of Ginsenoside Compound K: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 25. mdpi.com [mdpi.com]

- 26. tandfonline.com [tandfonline.com]

- 27. researchgate.net [researchgate.net]

- 28. Anti-Angiogenic Properties of Ginsenoside Rg3 - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Ginsenoside Biosynthesis Pathways in Ginseng

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core biosynthetic pathways of ginsenosides, the pharmacologically active triterpenoid saponins of ginseng (Panax species). This document details the enzymatic steps from primary metabolites to the diverse array of ginsenoside scaffolds, presents quantitative data on ginsenoside distribution and gene expression, outlines key experimental protocols for pathway elucidation, and provides visual diagrams of the biosynthetic and regulatory pathways.

Introduction to Ginsenoside Biosynthesis

This compound are synthesized via the isoprenoid pathway, with the primary building blocks, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), being produced through the cytosolic mevalonate (MVA) pathway and the plastidial methylerythritol phosphate (MEP) pathway.[1][2] In ginseng, the MVA pathway is the major contributor to ginsenoside biosynthesis.[1] These precursors are condensed to form squalene, which undergoes cyclization to generate the triterpenoid backbones. Subsequent modifications by cytochrome P450 monooxygenases (CYP450s) and glycosylations by UDP-glycosyltransferases (UGTs) lead to the vast diversity of this compound.[3][4]

The Core Biosynthetic Pathway

The biosynthesis of this compound can be broadly divided into three main stages: the formation of the C30 precursor 2,3-oxidosqualene, the cyclization of 2,3-oxidosqualene to form different triterpenoid skeletons, and the modification of these skeletons by hydroxylation and glycosylation.[3][4]

Formation of 2,3-Oxidosqualene

The initial steps involve the MVA pathway, leading to the synthesis of farnesyl pyrophosphate (FPP). Two molecules of FPP are then condensed to form squalene by the enzyme squalene synthase (SS). Squalene is subsequently epoxidized by squalene epoxidase (SQE) to yield 2,3-oxidosqualene, a critical branch point intermediate for the synthesis of sterols and triterpenoids.[3][4]

Cyclization of 2,3-Oxidosqualene

The cyclization of 2,3-oxidosqualene is a key step that determines the type of ginsenoside backbone. This reaction is catalyzed by oxidosqualene cyclases (OSCs). In ginseng, the primary OSCs are:

-

Dammarenediol-II synthase (DDS): Catalyzes the formation of the dammarane-type skeleton, dammarenediol-II, which is the precursor for the majority of this compound.[2][5]

-

β-amyrin synthase (β-AS): Catalyzes the formation of the oleanane-type skeleton, β-amyrin, the precursor for oleanolic acid-type this compound like Ro.[3][4]

Modification of Triterpenoid Skeletons

Following cyclization, the triterpenoid skeletons undergo a series of oxidative modifications, primarily hydroxylation, catalyzed by CYP450 enzymes. Key CYP450s in ginsenoside biosynthesis include:

-

Protopanaxadiol synthase (PPDS) (CYP716A47): Hydroxylates dammarenediol-II at the C-12 position to produce protopanaxadiol (PPD).[6][7][8]

-

Protopanaxatriol synthase (PPTS) (CYP716A53v2): Hydroxylates PPD at the C-6 position to produce protopanaxatriol (PPT).[9][10]

The final step in the biosynthesis of this compound is glycosylation, where sugar moieties are attached to the triterpenoid aglycones by various UDP-glycosyltransferases (UGTs). These enzymes exhibit high substrate and positional specificity, leading to the vast structural diversity of this compound.[11][12][13]

Data Presentation

Quantitative Distribution of Major this compound

The concentration of this compound varies significantly between different parts of the ginseng plant and between different Panax species. The following tables summarize the content of major this compound in Panax ginseng and Panax quinquefolius.

Table 1: Content of Major this compound in Different Parts of Panax ginseng

| Plant Part | Rb1 (mg/g) | Rb2 (mg/g) | Rc (mg/g) | Rd (mg/g) | Re (mg/g) | Rg1 (mg/g) | Total (mg/g) | Reference |

| Main Root | ~15 | ~6 | ~6 | - | ~22 | ~10 | ~63 | [14] |

| Fine Root | ~27.49 | - | - | - | - | - | ~142.49 | [15] |

| Rhizome | - | - | - | - | - | - | ~142.4 | [14] |

| Leaf | - | ~6 | ~6 | ~15 | ~22 | ~10 | ~92 | [14] |

| Stem | - | - | - | - | ~3 | ~2 | ~8.6 | [14] |

Note: Data are compiled from different sources and represent approximate values. "-" indicates data not available in the cited source.

Table 2: Content of Major this compound in Different Parts of Panax quinquefolius

| Plant Part | Rb1 (mg/g) | Re (mg/g) | Rd (mg/g) | Total (mg/g) | Reference |

| Main Root | ~20 | ~10 | ~2 | ~76 | [14] |

| Fine Root | ~24.95 | - | - | ~115.69 | [15] |

| Rhizome | - | - | - | ~107 | [14] |

| Leaf | - | ~10 | ~2 | ~37 | [14] |

| Stem | - | - | - | ~13 | [14] |

Note: Data are compiled from different sources and represent approximate values. "-" indicates data not available in the cited source.

Regulation of Gene Expression by Methyl Jasmonate (MeJA)

Methyl jasmonate is a well-known elicitor that upregulates the expression of genes in the ginsenoside biosynthesis pathway.

Table 3: Relative Gene Expression in P. quinquefolium Adventitious Roots after MeJA Treatment

| Gene | Fold Change (MeJA vs. Control) | Reference |

| Squalene Synthase (SS) | Up-regulated | [6][16] |

| Squalene Epoxidase (SE) | Up-regulated | [6][16] |

| Dammarenediol-II Synthase (DDS) | Up-regulated | [6] |

| Protopanaxadiol Synthase (PPDS) | Up-regulated | [6] |

Note: This table provides a qualitative summary of the general trend observed in the literature. A study on P. ginseng adventitious roots showed increased expression of SQS, SE, DS, CYP, and GT genes after MeJA treatment.[17]

Enzyme Kinetic Parameters

Table 4: Kinetic Parameters of a Recombinant UDP-Glycosyltransferase (SGT) for Ginsenoside Synthesis

| Parameter | Value | Reference |

| Km | 0.012 mol/L | [18][19] |

| Vmax | 0.56 mol/L/min | [18][19] |

Note: This data is for a specific recombinant UGT and may not be representative of all UGTs in ginseng. One study on a β-glycosidase involved in ginsenoside transformation reported a Km of 5.5 mM and a Vmax of 20.84 μmol/min/mg.[20]

Experimental Protocols

Quantification of this compound by HPLC

This protocol provides a general method for the extraction and quantification of this compound from ginseng tissues.[21][22][23][24][25]

1. Extraction: a. Weigh 100-500 mg of dried, powdered plant material. b. Add an appropriate volume of 70-80% methanol. c. Sonicate for 30-60 minutes at a controlled temperature (e.g., 50-60°C). d. Centrifuge the mixture to pellet the solid material. e. Collect the supernatant and filter through a 0.22 µm syringe filter.

2. HPLC Analysis: a. Column: C18 reversed-phase column. b. Mobile Phase: A gradient of water (A) and acetonitrile (B). c. Detection: UV detector at 203 nm. d. Quantification: Compare the peak areas of the samples to those of authentic ginsenoside standards to determine the concentration.

Heterologous Expression and Functional Characterization of Biosynthetic Genes in Yeast

This protocol outlines the general workflow for expressing a candidate ginsenoside biosynthesis gene (e.g., a CYP450 or UGT) in Saccharomyces cerevisiae to confirm its function.[5][8]

1. Gene Cloning and Vector Construction: a. Amplify the full-length cDNA of the candidate gene from ginseng RNA. b. Clone the amplified gene into a yeast expression vector (e.g., pYES-DEST52).

2. Yeast Transformation: a. Transform the expression vector into a suitable yeast strain (e.g., WAT11, which expresses an Arabidopsis NADPH-cytochrome P450 reductase). b. Select for transformed yeast cells on appropriate selection media.

3. Protein Expression and Enzyme Assay: a. Grow the transformed yeast culture and induce protein expression (e.g., with galactose). b. Prepare microsomes from the yeast cells. c. Perform an in vitro enzyme assay by incubating the microsomes with the putative substrate (e.g., dammarenediol-II for PPDS) and cofactors (e.g., NADPH). d. Analyze the reaction products by LC-MS to identify the enzymatic product.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

This protocol describes the analysis of the expression levels of ginsenoside biosynthesis genes.[26]

1. RNA Extraction and cDNA Synthesis: a. Extract total RNA from ginseng tissue using a suitable kit. b. Synthesize first-strand cDNA from the total RNA using a reverse transcriptase.

2. qRT-PCR: a. Prepare a reaction mixture containing cDNA, gene-specific primers, and a SYBR Green master mix. b. Perform the qRT-PCR reaction in a real-time PCR system. c. Analyze the results using the 2-ΔΔCt method, normalizing the expression of the target gene to a stable reference gene (e.g., actin).

Mandatory Visualizations

Ginsenoside Biosynthesis Pathway

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Progress on the Studies of the Key Enzymes of Ginsenoside Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Dammarenediol-II synthase, the first dedicated enzyme for ginsenoside biosynthesis, in Panax ginseng - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. The Cyt P450 enzyme CYP716A47 catalyzes the formation of protopanaxadiol from dammarenediol-II during ginsenoside biosynthesis in Panax ginseng - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Cytochrome P450 CYP716A53v2 catalyzes the formation of protopanaxatriol from protopanaxadiol during ginsenoside biosynthesis in Panax ginseng - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. scispace.com [scispace.com]

- 11. mdpi.com [mdpi.com]

- 12. Characterization of Panax ginseng UDP-Glycosyltransferases Catalyzing Protopanaxatriol and Biosyntheses of Bioactive this compound F1 and Rh1 in Metabolically Engineered Yeasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pure.kaist.ac.kr [pure.kaist.ac.kr]

- 14. This compound in Panax genus and their biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. discovery.researcher.life [discovery.researcher.life]

- 18. Biosynthesis of a Novel Ginsenoside with High Anticancer Activity by Recombinant UDP-Glycosyltransferase and Characterization of Its Biological Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. pubs.acs.org [pubs.acs.org]

- 22. researchgate.net [researchgate.net]

- 23. Determination of 22 this compound in ginseng products using ultra-high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. [PDF] Determination of 22 this compound in ginseng products using ultra-high-performance liquid chromatography. | Semantic Scholar [semanticscholar.org]

- 25. researchgate.net [researchgate.net]

- 26. Transcriptome-Wide Analysis for Ginsenoside Rb3 Synthesis-Related Genes and Study on the Expression of Methyl Jasmonate Treatment in Panax ginseng - PMC [pmc.ncbi.nlm.nih.gov]

The Evolving Landscape of Ginsenoside Drug Discovery: A Technical Guide to Pharmacological Screening

For Immediate Release

A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Pharmacological Screening of Novel Ginsenoside Derivatives. This document provides an in-depth overview of the methodologies, data interpretation, and key signaling pathways central to the evaluation of this promising class of therapeutic agents.

Ginsenosides, the primary active constituents of ginseng, have long been a focal point of pharmacological research due to their diverse therapeutic potential. The development of novel ginsenoside derivatives through chemical modification has opened up new avenues for enhancing their efficacy and specificity. This guide offers a structured approach to the pharmacological screening of these new chemical entities, emphasizing robust data presentation, detailed experimental protocols, and a clear visualization of the underlying molecular mechanisms.

A Generalized Workflow for Pharmacological Screening

The initial phase of screening new ginsenoside derivatives involves a systematic evaluation of their biological activities. A generalized workflow ensures a comprehensive assessment, from initial cytotoxicity profiling to in-depth mechanistic studies.

Ginsenoside Structure-Activity Relationship (SAR) Studies: A Technical Guide

Introduction

Ginsenosides, the primary active saponins isolated from the medicinal plant Panax ginseng, have garnered significant scientific interest for their diverse pharmacological activities. These triterpenoid glycosides exhibit a wide range of therapeutic effects, including anticancer, anti-inflammatory, and neuroprotective properties. The biological activity of a specific ginsenoside is intricately linked to its chemical structure, including the type of aglycone backbone, and the number, position, and type of sugar moieties attached. Understanding the structure-activity relationship (SAR) is crucial for the rational design and development of novel therapeutic agents derived from these natural compounds. This guide provides an in-depth analysis of ginsenoside SAR, details key experimental protocols for their evaluation, and visualizes the core signaling pathways they modulate.

Core Ginsenoside Structures

This compound are primarily classified into two main groups based on their aglycone (non-sugar) core: Protopanaxadiol (PPD) and Protopanaxatriol (PPT). A third, less common group is the oleanolic acid type.

-

Protopanaxadiol (PPD) Group : Sugar moieties are typically attached to the β-OH at the C-3 and/or C-20 positions of the dammarane steroid skeleton. Examples include this compound Rb1, Rc, Rd, Rg3, and Rh2, and Compound K (CK).

-

Protopanaxatriol (PPT) Group : The aglycone is hydroxylated at the C-6 position. Sugars are attached to the α-OH at C-6 and/or the C-20 position. Examples include this compound Re, Rg1, and Rh1.

The structural differences between these groups, particularly the presence of the C-6 hydroxyl group in the PPT type and the variations in glycosylation, are fundamental determinants of their biological functions.

Anticancer Activity: Structure-Activity Relationships

The anticancer effects of this compound are among their most studied properties. SAR studies reveal several key structural features that govern their cytotoxic and antiproliferative potency.[1]

Key SAR Principles for Anticancer Activity:

-

Number of Sugar Moieties : A general inverse correlation exists between the number of sugar residues and anticancer activity. This compound with fewer sugar moieties, or the aglycones themselves, exhibit greater cytotoxicity. For example, the aglycone PPD and monoglycosides like Rh2 and Compound K (CK) are significantly more potent than their di-, tri-, or tetra-glycosylated precursors like Rb1 or Rc.[2][3] This is often attributed to increased lipophilicity and cell membrane permeability of the less glycosylated forms.[2][4]

-

Type of Aglycone : PPD-type this compound generally demonstrate stronger anticancer effects than PPT-type this compound. For instance, Ginsenoside Rh2 (PPD-type) is a more potent anticancer agent than its structural isomer Rh1 (PPT-type).[2]

-

Configuration at C-20 : The stereochemistry at the C-20 position can influence activity, although its impact can vary depending on the specific ginsenoside and cancer cell line.

-

Side Chain Modifications : Introduction of lipophilic groups into the side chain at C-20 can enhance antiproliferative activity. For example, 25-OCH3-PPD shows a lower IC50 value (indicating higher potency) than 25-OH-PPD in pancreatic cancer cells.[1][2]

Data Presentation: Cytotoxicity of this compound

The following table summarizes the half-maximal inhibitory concentration (IC50) values for various this compound across different human cancer cell lines, illustrating the SAR principles described above.

| Ginsenoside | Type | Cancer Cell Line | Cancer Type | IC50 (µM) | Reference |

| Rg3 | PPD | A549 | Lung Cancer | 44.6 | [5] |

| Rg5 | PPD | A549 | Lung Cancer | 36.0 | [5] |

| Compound K | PPD | AGS | Gastric Cancer | 25.99 | [6] |

| Compound K | PPD | B16F10 | Skin Cancer | 35.17 | [6] |

| Compound K | PPD | Glioma Cells | Brain Cancer | 3 - 15 | [7] |

| Rh2 | PPD | U87MG | Brain Cancer | Most effective in study | [6] |

| 25-OH-PPD | PPD | Various | Multiple | 10 - 60 | [8] |

| PPD | PPD | Various | Multiple | Generally > Rh2 > Rg3 | [3] |

| Rg5 | PPD | HOS, MG-63 | Osteosarcoma | 0.04 - 0.16 (40 - 160 nM) | [9] |

Anticancer Signaling Pathways

This compound exert their anticancer effects by modulating multiple signaling pathways involved in cell survival, proliferation, and apoptosis. The PI3K/Akt/mTOR pathway is a frequent target. Inhibition of this pathway by this compound like Rg3 and Rg5 can suppress tumor growth and induce apoptosis.[5][9][10]

Caption: PI3K/Akt/mTOR pathway inhibition by anticancer this compound.

Anti-inflammatory Activity: Structure-Activity Relationships

Chronic inflammation is a key factor in many diseases. This compound exhibit potent anti-inflammatory effects by modulating the production of inflammatory mediators.

Key SAR Principles for Anti-inflammatory Activity:

-

Aglycone and Glycosylation : Similar to anticancer activity, PPD-type this compound are often potent anti-inflammatory agents. The deglycosylation of major this compound (like Rb1) into minor ones (like Compound K) by gut microbiota is critical for their absorption and subsequent anti-inflammatory effects.[11]

-

Specific this compound : this compound Rb1, Rg1, Rg3, Rh1, Rh2, and Compound K have well-documented anti-inflammatory activities.[12][13] They work by suppressing the expression of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6, and enzymes such as iNOS and COX-2.[12]

-

Mechanism of Action : A primary mechanism is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a master regulator of inflammation.[14][15] this compound can block the activation of IKK, which prevents the phosphorylation and degradation of IκBα, thereby keeping NF-κB inactive in the cytoplasm.[16][17]

Anti-inflammatory Signaling Pathways

The NF-κB and MAPK pathways are central to the inflammatory response. This compound target multiple nodes within these cascades to exert their effects.

Caption: NF-κB signaling pathway and points of ginsenoside inhibition.

Neuroprotective Activity: Structure-Activity Relationships

This compound offer significant potential for treating neurodegenerative disorders by protecting neurons from various insults, including oxidative stress, inflammation, and apoptosis.[18]

Key SAR Principles for Neuroprotective Activity:

-

Blood-Brain Barrier (BBB) Permeability : Lipophilicity is a critical factor. Less glycosylated this compound like Rd, Rg3, and Compound K can more readily cross the BBB to exert their effects in the central nervous system.[19]

-

Antioxidant and Anti-apoptotic Effects : this compound Rb1 and Rd are well-known for their neuroprotective effects, which are mediated by scavenging reactive oxygen species (ROS), enhancing endogenous antioxidant enzymes (SOD, GPX), and inhibiting apoptotic pathways.[20][21][22]

-

Specific this compound :

-

Ginsenoside Rb1 : Protects against cerebral ischemia and mitigates apoptosis in neuronal cells.[23][24]

-

Ginsenoside Rd : Shows promise in models of stroke and Parkinson's disease by reducing oxidative stress and inflammation.[19][25]

-

Ginsenoside Rg1 : Promotes neurogenesis and has shown beneficial effects in models of Alzheimer's and Parkinson's disease.[24][26]

-

Ginsenoside Rh1 : Attenuates β-amyloid-induced oxidative stress and cell death.[26]

-

Neuroprotective Signaling Pathways

The activation of pro-survival pathways like PI3K/Akt is a common mechanism for ginsenoside-mediated neuroprotection.[26][27] Additionally, this compound modulate MAPK pathways, which play complex roles in both neuronal survival and death.[28]

Caption: Modulation of MAPK signaling pathways by this compound.

Detailed Experimental Protocols

Reproducible and standardized protocols are essential for evaluating the biological activities of this compound.

General Experimental Workflow

The diagram below illustrates a typical workflow for screening and characterizing the activity of this compound in vitro.

Caption: General workflow for in vitro evaluation of this compound.

Protocol 1: Cell Viability (MTT) Assay[30][31]

Objective : To determine the cytotoxic effects of a ginsenoside and calculate its IC50 value.

Materials :

-

Cancer cell line of interest (e.g., A549, HOS)

-

Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

Ginsenoside stock solution (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well microplates

-

Microplate reader

Procedure :

-

Cell Seeding : Seed cells in a 96-well plate at a density of 1-2 x 10⁴ cells/well in 100 µL of medium and incubate for 24 hours at 37°C, 5% CO₂.

-

Treatment : Prepare serial dilutions of the ginsenoside in culture medium. Remove the old medium from the wells and add 100 µL of the ginsenoside-containing medium. Include a vehicle control (medium with DMSO, concentration matched to the highest ginsenoside dose).

-

Incubation : Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

-

MTT Addition : Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization : Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the purple formazan crystals.

-

Absorbance Measurement : Measure the absorbance at 490 nm or 540 nm using a microplate reader.

-

Data Analysis : Calculate cell viability as a percentage of the vehicle control. Plot viability versus log concentration and determine the IC50 value using non-linear regression.

Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)[30][31]

Objective : To quantify the percentage of apoptotic and necrotic cells after ginsenoside treatment.

Materials :

-

Treated and untreated cells

-

Annexin V-FITC Apoptosis Detection Kit

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Procedure :

-

Cell Harvesting : Harvest both floating and adherent cells by trypsinization.

-

Washing : Wash the cells twice with ice-cold PBS by centrifuging at a low speed and resuspending the pellet.

-

Resuspension : Resuspend the cells in 1X Binding Buffer provided in the kit at a concentration of 1 x 10⁶ cells/mL.

-

Staining : Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

-

Incubation : Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis : Add 400 µL of 1X Binding Buffer to each tube. Analyze the cells by flow cytometry within 1 hour.

-

Healthy cells : Annexin V-negative / PI-negative

-

Early apoptotic cells : Annexin V-positive / PI-negative

-

Late apoptotic/necrotic cells : Annexin V-positive / PI-positive

-

Protocol 3: Neuroprotection Assay (LDH Release)[26]

Objective : To quantitatively assess neuronal cell injury by measuring the activity of lactate dehydrogenase (LDH) released from damaged cells.

Materials :

-

Neuronal cell cultures (e.g., primary neurons or SH-SY5Y cells)

-

Ginsenoside and neurotoxin (e.g., CCl₄, H₂O₂, or MPP+)

-

LDH cytotoxicity assay kit

-

Cell-free culture supernatant

Procedure :

-

Cell Culture and Treatment : Culture neuronal cells to the desired confluency. Pre-treat with the ginsenoside for a specified time (e.g., 2 hours) before inducing injury with a neurotoxin.

-

Supernatant Collection : After the treatment period (e.g., 24-48 hours), carefully collect the cell-free supernatant from each well.

-

LDH Reaction : In a separate 96-well plate, mix a portion of the supernatant with the reaction mixture from the LDH assay kit according to the manufacturer's instructions.

-

Incubation and Measurement : Incubate at room temperature for up to 30 minutes, protected from light. Measure the absorbance at the specified wavelength (e.g., 490 nm).

-

Data Analysis : Calculate the percentage of cytotoxicity relative to a maximum LDH release control (cells lysed completely) and a vehicle control. A reduction in LDH release in ginsenoside-treated groups indicates neuroprotection.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. This compound as Anticancer Agents: In vitro and in vivo Activities, Structure–Activity Relationships, and Molecular Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The in Vitro Structure-Related Anti-Cancer Activity of this compound and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The in vitro structure-related anti-cancer activity of this compound and their derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound Inhibit the Proliferation of Lung Cancer Cells and Suppress the Rate of Metastasis by Modulating EGFR/VEGF Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Enzymatically Synthesized Ginsenoside Exhibits Antiproliferative Activity in Various Cancer Cell Lines | MDPI [mdpi.com]

- 7. Anticancer Mechanisms of Ginsenoside Compound K: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. In vitro anti-cancer activity and structure-activity relationships of natural products isolated from fruits of Panax ginseng - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. Inhibiting PI3K-AKt signaling pathway is involved in antitumor effects of ginsenoside Rg3 in lung cancer cell - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. [PDF] Anti-inflammatory effects of this compound from Panax ginseng and their structural analogs | Semantic Scholar [semanticscholar.org]

- 12. mdpi.com [mdpi.com]

- 13. mdpi.com [mdpi.com]

- 14. mdpi.com [mdpi.com]

- 15. This compound from Panax ginseng as Key Modulators of NF-κB Signaling Are Powerful Anti-Inflammatory and Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Neuroprotective Effect and Possible Mechanisms of Ginsenoside-Rd for Cerebral Ischemia/Reperfusion Damage in Experimental Animal: A Meta-Analysis and Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 20. benchchem.com [benchchem.com]

- 21. benchchem.com [benchchem.com]

- 22. Neuroprotective Mechanisms of Ginsenoside Rb1 in Central Nervous System Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 23. The effects of this compound on PI3K/AKT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Neuroprotective effects of this compound on neural progenitor cells against oxidative injury - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Ginsenoside Rd and ginsenoside Re offer neuroprotection in a novel model of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Ginsenoside Rh1 Exerts Neuroprotective Effects by Activating the PI3K/Akt Pathway in Amyloid-β Induced SH-SY5Y Cells [mdpi.com]

- 27. The effects of this compound on PI3K/AKT signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. The promising therapeutic potentials of this compound mediated through p38 MAPK signaling inhibition - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Ethnobotanical Uses of Ginsenoside-Containing Plants

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ginsenosides, a class of triterpenoid saponins, are the principal bioactive constituents responsible for the diverse pharmacological activities of plants in the Panax genus.[1][2] These compounds, found almost exclusively in ginseng species, have been a cornerstone of traditional medicine for millennia, particularly in East Asia.[1][3] The name Panax itself is derived from the Greek for "all-healing," reflecting its historical reverence as a panacea.[4][5] Modern scientific investigation continues to validate these ancient uses, uncovering mechanisms related to neuroprotection, immune modulation, and anti-cancer activities, making these plants a significant focus for contemporary drug discovery and development.[3][6][7]

This technical guide provides a comprehensive overview of the ethnobotanical uses of key ginsenoside-containing plants. It summarizes quantitative data on ginsenoside distribution, details traditional and modern experimental protocols for their extraction and analysis, and visualizes key biological pathways influenced by these compounds.

Prominent Ginsenoside-Containing Plants and Their Ethnobotanical Significance

The genus Panax is the most well-known source of this compound.[1] However, other plants, such as Gynostemma pentaphyllum, also contain these valuable compounds.[1] It is also important to distinguish these from plants colloquially referred to as "ginseng," like Eleutherococcus senticosus (Siberian Ginseng), which contains eleutherosides, not this compound, and thus has a different pharmacological profile.[8]

Panax ginseng C.A. Meyer (Asian or Korean Ginseng)

Native to the mountainous regions of the Far East, Panax ginseng has been a staple in Traditional Chinese Medicine (TCM) for over 2,000 years.[2][4][9] It is classified as an adaptogen, believed to help the body resist physiological and psychological stress.[9][10] Traditionally, the root is the most commonly used part.[9]

Panax quinquefolius L. (American Ginseng)

Found in the deciduous forests of eastern North America, American ginseng has a rich history of use by Indigenous peoples and later by Appalachian communities.[11][12] Its Latin genus name, Panax, reflects its traditional consideration as a "cure-all."[11] Ethnobotanical preparations include chewing the raw root, brewing teas from roots or leaves, and creating alcoholic tinctures.[11]

Panax notoginseng (Burk.) F.H. Chen (Sanqi or Tianqi)

Primarily distributed in the southwest of China, P. notoginseng is a critical herb in TCM renowned for its hemostatic properties.[13][14] It is traditionally used to treat a wide range of conditions involving bleeding, pain, inflammation, and cardiovascular diseases.[13][15][16]

Gynostemma pentaphyllum (Thunb.) Makino (Jiaogulan)

Known as "Southern Ginseng," this perennial vine from the Cucurbitaceae family is used in traditional medicine as a tonic herb, often consumed as a tea.[17][18][19] It is notable for containing this compound, a rare occurrence outside the Panax genus.[1]

Data Presentation: Ethnobotanical Uses and Ginsenoside Distribution

Table 1: Summary of Traditional Ethnobotanical Uses

| Plant Species | Common Name(s) | Traditional Uses | Geographic/Cultural Origin |

| Panax ginseng | Asian Ginseng, Korean Ginseng | Adaptogen for stress resistance; enhances energy (qi), stamina, and cognitive function; supports immune function and sexual health.[2][4][10][20] | East Asia (China, Korea) |

| Panax quinquefolius | American Ginseng | General tonic ("cure-all"); chewed raw or used in teas and tinctures for overall vitality.[11][12] | North America (Indigenous Peoples, Appalachia) |

| Panax notoginseng | Sanqi, Tianqi | Hemostatic agent to control internal and external bleeding; reduces pain, swelling, and inflammation; treats trauma and cardiovascular ailments.[13][14][21] | China |

| Gynostemma pentaphyllum | Jiaogulan, Southern Ginseng | Tonic herb for vitality and longevity; consumed as a health-promoting tea.[17][18][19] | South and East Asia |

| Eleutherococcus senticosus | Siberian Ginseng, Eleuthero | Adaptogen to increase stamina, energy, and resistance to stress; supports the immune system (Note: Contains eleutherosides, not this compound).[8][20][22] | Northeastern Asia, Russia |

Table 2: Comparative Quantitative Analysis of Major this compound (mg/g)

Ginsenoside content varies significantly based on the species, the part of the plant utilized, cultivation conditions, and age.[1][23][24] The leaves and fine roots often contain a higher concentration of total this compound than the main root.[1][23]

| Plant Species | Plant Part | Rb1 | Rg1 | Re | Rd | Total this compound |

| Panax ginseng | Main Root | 6.4 | 1.3 | 1.3 | 0.9 | ~63.0[25][26] |

| Fine Root | - | - | - | - | ~142.5[26] | |

| Leaf | - | 10.0 | 22.0 | 15.0 | 91.5 - 92.0[26][27] | |

| Panax quinquefolius | Main Root | 20.0 (mRb1+Rb1) | 3.0 | 10.0 | 1.5 | ~76.0[26] |

| Fine Root | 24.95 (±2.14) | - | - | - | ~116.0[26][27] | |

| Leaf | - | 3.0 | 10.0 | 2.0 (mRd) | ~37.4[26][27] | |

| Panax notoginseng | Main Root | 39.1 | 35.8 | - | 7.9 | ~75.7-89.8[26] |

| Rhizome | - | - | - | - | ~137.5[26] | |

| Leaf | - | - | - | - | ~109.2[26] |

Note: Values are approximate and compiled from various sources for comparison. "-" indicates data not specified in the cited sources. mRb1 and mRd refer to malonylated forms.

Experimental Protocols

Protocol 1: Traditional Preparation of Red Ginseng

Red ginseng is produced through a traditional steaming and drying process, which alters the ginsenoside profile, often creating minor this compound with enhanced bioactivity.[28][29]

Methodology:

-

Selection: Fresh Panax ginseng roots, typically 6 years old, are selected and sorted by size and quality.[28]

-

Washing: The roots are thoroughly washed with clean water to remove soil and debris.[28]

-

Steaming: The washed ginseng is steamed at 90–98°C for 1 to 3 hours.[28] This process induces chemical transformations, including the conversion of major this compound to less polar, more bioavailable forms like Rg3 and Rg5.[29]

-

Drying: The steamed ginseng is first dried with hot air and then laid in the sun. This process continues until the moisture content is reduced to approximately 15-18%.[28][30] The resulting product is hard, reddish-brown, and has a prolonged shelf life.

Protocol 2: Laboratory Workflow for Ginsenoside Extraction and HPLC Quantification

This protocol outlines a standard laboratory procedure for the extraction and quantitative analysis of this compound from plant material.

Methodology:

-

Sample Preparation: The plant material (e.g., dried root) is ground into a fine powder to increase the surface area for extraction.

-

Solvent Extraction: The powdered sample is extracted using a mixture of water and ethanol (typically 20% water, 80% ethanol).[31] The mixture is agitated or sonicated for a specified period to ensure efficient extraction of this compound.

-

Filtration: The resulting extract is filtered to remove solid plant material.[31]

-

Solvent Evaporation: The filtrate is concentrated under vacuum using a rotary evaporator at a temperature of 50-60°C to remove the ethanol and water.[31]

-

Purification (Optional): For isolation of specific this compound, the crude extract can be further purified using column chromatography.[1]

-

Quantification: The final extract is dissolved in a suitable solvent (e.g., methanol) and analyzed using High-Performance Liquid Chromatography (HPLC) with a UV or mass spectrometry detector to identify and quantify individual this compound against known standards.[24]

Caption: Experimental workflow for laboratory extraction and quantification of this compound.

Pharmacology and Key Signaling Pathways

This compound exert their effects through a multitude of molecular mechanisms, including anti-inflammatory, antioxidant, and anti-cancer actions.[2][32] They can modulate various signaling pathways and have been shown to interact directly with steroid hormone receptors.[5]

A key mechanism for the anti-inflammatory effects of this compound is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[33] In response to inflammatory stimuli like lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This frees NF-κB to translocate to the nucleus, where it promotes the transcription of pro-inflammatory genes (e.g., TNF-α, IL-6). Certain this compound, such as Rd, can intervene by inhibiting the activation of the IKK complex, thereby preventing IκBα degradation and keeping NF-κB sequestered in the cytoplasm.[7]

Caption: Ginsenoside inhibition of the pro-inflammatory NF-κB signaling pathway.

Conclusion and Future Perspectives

The ethnobotanical history of ginsenoside-containing plants provides a rich foundation for modern pharmacological research.[3] Quantitative analyses reveal significant variations in ginsenoside content, underscoring the need for careful standardization of herbal preparations for both research and therapeutic use.[24] As detailed in the experimental protocols, traditional processing methods like steaming can beneficially alter the chemical profile of these plants, a principle that can be optimized in pharmaceutical manufacturing.[28]

Future research should focus on a bioactivity-guided isolation strategy to identify novel, potent this compound and elucidate their structure-function relationships.[13] Furthermore, exploring the synergistic interactions between different this compound and other phytochemicals within the plant matrix could unlock new therapeutic potentials and provide a deeper understanding of the holistic efficacy observed in traditional medicine.[3] The continued investigation of these remarkable plants holds significant promise for the development of novel drugs for a wide range of human diseases.[7]

References

- 1. Ginsenoside - Wikipedia [en.wikipedia.org]

- 2. Panax Ginseng | AAFP [aafp.org]

- 3. Traditional uses, chemical diversity and biological activities of Panax L. (Araliaceae): A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. gaiaherbs.com [gaiaherbs.com]

- 5. Pharmacology of this compound: a literature review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | Biotransformation, Pharmacokinetics, and Pharmacological Activities of Ginsenoside Rd Against Multiple Diseases [frontiersin.org]

- 8. integrativepro.com [integrativepro.com]

- 9. Asian Ginseng: Usefulness and Safety | NCCIH [nccih.nih.gov]

- 10. Panax Ginseng: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]

- 11. The Society for Ethnobotany [ethnobotany.org]

- 12. Panax quinquefolius (American ginseng): Go Botany [gobotany.nativeplanttrust.org]

- 13. Traditional uses, botany, phytochemistry, pharmacology and toxicology of Panax notoginseng (Burk.) F.H. Chen: A review [pubmed.ncbi.nlm.nih.gov]

- 14. Panax notoginseng: Significance and symbolism [wisdomlib.org]

- 15. Panax notoginseng (Notoginseng, Tienchi Ginseng, San Qi) - Uses, Benefits & Common Names [selinawamucii.com]

- 16. researchgate.net [researchgate.net]

- 17. tropical.theferns.info [tropical.theferns.info]

- 18. Gynostemma pentaphyllum - Wikipedia [en.wikipedia.org]

- 19. Progress in the Medicinal Value, Bioactive Compounds, and Pharmacological Activities of Gynostemma pentaphyllum - PMC [pmc.ncbi.nlm.nih.gov]

- 20. gaiaherbs.com [gaiaherbs.com]

- 21. Panax Notoginseng: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]

- 22. Eleutherococcus senticosus - Wikipedia [en.wikipedia.org]

- 23. Comparison of Ginsenoside Contents in Different Parts of Korean Ginseng (Panax ginseng C.A. Meyer) - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Ginsenoside content and variation among and within American ginseng (Panax quinquefolius L.) populations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. ABC Herbalgram Website [herbalgram.org]

- 26. This compound in Panax genus and their biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 27. mdpi.com [mdpi.com]

- 28. Characterization of Korean Red Ginseng (Panax ginseng Meyer): History, preparation method, and chemical composition - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Pharmacological activities of ginsenoside Rg5 (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 30. researchgate.net [researchgate.net]

- 31. us.typology.com [us.typology.com]

- 32. Pharmacological potential of ginseng and its major component this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 33. researchgate.net [researchgate.net]

Whitepaper: A Technical Guide to the Identification of Ginsenosides in Non-Panax Species

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ginsenosides, a class of tetracyclic triterpenoid saponins, are the principal bioactive constituents responsible for the pharmacological effects of ginseng (Panax species). Historically, the genus Panax has been considered the exclusive source of these valuable compounds. However, modern analytical techniques have identified this compound or structurally identical saponins in several other plant genera. This guide provides a comprehensive technical overview of the identification of these compounds in non-Panax species, with a particular focus on Gynostemma pentaphyllum. It details the necessary experimental protocols for extraction, separation, and structural elucidation, presents comparative quantitative data, and visualizes key workflows and biological pathways to aid researchers in the discovery and development of novel therapeutic agents from alternative botanical sources.

Introduction: this compound Beyond Ginseng

This compound are glycosides containing a dammarane-type triterpenoid aglycone. They are broadly classified into two main groups based on their genuine aglycone: the protopanaxadiol (PPD) type and the protopanaxatriol (PPT) type.[1] A third, less common group is the oleanane-type.[2] The diversity in the type, number, and attachment position of sugar moieties results in over 100 different this compound, each with potentially unique pharmacological activities, including anti-inflammatory, anti-cancer, neuroprotective, and immunomodulatory effects.[3][4]

The increasing demand for ginseng and concerns regarding its cost, sustainability, and variability have spurred research into alternative botanical sources.[5] Several non-Panax species have emerged as promising candidates, containing saponins that are structurally and functionally analogous to this compound. The most notable of these is Gynostemma pentaphyllum, often called "Southern Ginseng," which produces a group of saponins known as gypenosides.[6] Many gypenosides are structurally identical to well-known this compound.[7] This discovery opens new avenues for drug development, offering potentially more abundant and sustainable sources of these therapeutically valuable compounds.

Key Non-Panax Species Containing Ginsenoside-like Compounds

Gynostemma pentaphyllum (Jiaogulan)

Gynostemma pentaphyllum is a perennial vine in the family Cucurbitaceae and is the most significant non-Panax source of dammarane-type saponins.[8] Its primary bioactive constituents, gypenosides, have structures that are remarkably similar, and in many cases identical, to this compound.[7] For instance, gypenoside III is identical to ginsenoside Rb1, and gypenoside VIII is identical to ginsenoside Rd.[7] The plant contains saponins corresponding to the PPD-group of this compound.[7] The presence of these compounds makes G. pentaphyllum a valuable alternative to Panax for obtaining specific this compound. Heat treatment of G. pentaphyllum can also produce rare this compound like Rg3, Rk1, and Rg5 through the transformation of more abundant precursors.[9]

Eleutherococcus senticosus (Siberian Ginseng)

Often referred to as "Siberian Ginseng," Eleutherococcus senticosus belongs to the same family as Panax (Araliaceae) and is known for its adaptogenic properties.[10][11] However, it is crucial to note that its primary active compounds are not this compound. Instead, it contains a group of compounds called eleutherosides, which are predominantly lignan glycosides and coumarin glycosides.[12] While it does not serve as a source of this compound, its frequent association with ginseng warrants a clear distinction for researchers in the field.

Quantitative Data on Ginsenoside/Gypenoside Content

The concentration of specific saponins is critical for evaluating the therapeutic potential of a plant extract. The following tables summarize quantitative data for key saponins identified in Gynostemma pentaphyllum and compare them with representative values from Panax ginseng.

Table 1: Dammarane-type Saponins Identified in Gynostemma pentaphyllum and Their Panax Equivalents

| Gypenoside Name | Identical Ginsenoside | Saponin Type | Reference |

|---|---|---|---|

| Gypenoside III | Ginsenoside Rb1 | Protopanaxadiol (PPD) | [7] |

| Gypenoside IV | Ginsenoside Rb3 | Protopanaxadiol (PPD) | [8] |

| Gypenoside VIII | Ginsenoside Rd | Protopanaxadiol (PPD) | [7] |

| Gypenoside XII | Ginsenoside F2 | Protopanaxadiol (PPD) | [7] |

| Not specified | Ginsenoside Rc | Protopanaxadiol (PPD) | [7] |

| Not specified | Ginsenoside Rg3 | Protopanaxadiol (PPD) |[7] |

Table 2: Example Quantitative Comparison of Major Saponins in G. pentaphyllum and P. ginseng (Root)

| Compound | Gynostemma pentaphyllum (mg/g dry weight) | Panax ginseng (mg/g dry weight) | Notes |

|---|---|---|---|

| Ginsenoside Rb1 | ~0.038 (in cell culture) | 2.0 - 10.5 | Content varies significantly based on cultivation and processing.[13] |

| Ginsenoside Rb3 | 2.25 (decreases with heat) | Not always a major ginsenoside | Can be a significant component in G. pentaphyllum.[9] |

| Ginsenoside Rd | Reported present | 0.2 - 2.7 | A common PPD-type ginsenoside.[13] |

| Total Gypenosides/Ginsenosides | 38 - 46 (in cell culture) | 16 - 40 | Total saponin content can be comparable, but profiles differ.[7][14] |

Note: Values are illustrative and can vary widely based on the plant part, age, cultivation conditions, and analytical method.[5][13]

Experimental Protocols for Identification and Quantification

A systematic workflow is essential for the reliable identification and quantification of this compound in plant matrices.

Workflow for Ginsenoside Identification```dot

Conclusion and Future Outlook

The identification of this compound and structurally identical saponins in non-Panax species, particularly Gynostemma pentaphyllum, represents a significant opportunity for the pharmaceutical and nutraceutical industries. These alternative sources may provide a more sustainable and cost-effective supply of compounds that have traditionally been sourced from slow-growing Panax species. The robust analytical workflows detailed in this guide, centered around LC-MS and NMR, are critical for the accurate identification, quantification, and quality control of these bioactive molecules. Future research should focus on bioprospecting for other non-Panax species, exploring the full spectrum of saponins they produce, and investigating the synergistic effects of the unique phytochemical profiles within these plants. Such efforts will undoubtedly accelerate the discovery of new therapeutic applications for this important class of natural products.

References

- 1. Diversity of Ginsenoside Profiles Produced by Various Processing Technologies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chemical diversity of ginseng saponins from Panax ginseng - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biological Activities of Ginseng and Its Application to Human Health - Herbal Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. ijpsjournal.com [ijpsjournal.com]

- 5. diabetesjournals.org [diabetesjournals.org]

- 6. Gynostemma pentaphyllum(jiaogulan) Extract Gypenoside 40-98% - 西安优尔雅生物科技有限公司 [upnutrachina.com]

- 7. Gypenosides Production and Spermatogenesis Recovery Potentials of Extracts from Cell Suspension Cultures of Gynostemma pentaphyllum - PMC [pmc.ncbi.nlm.nih.gov]